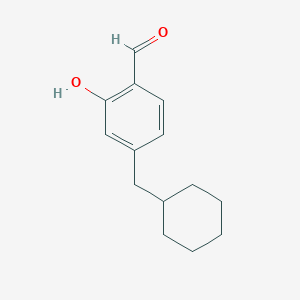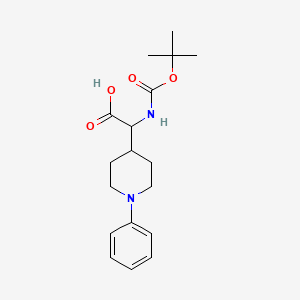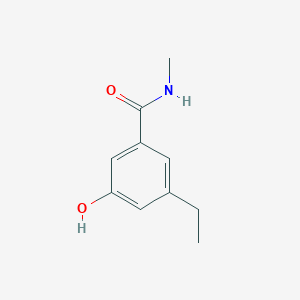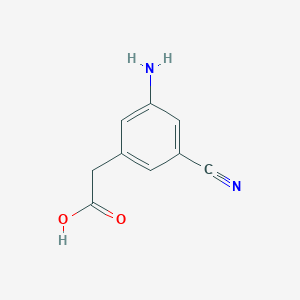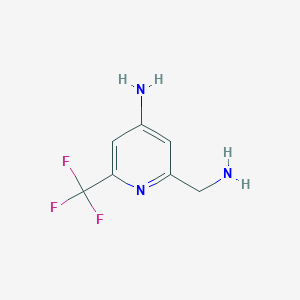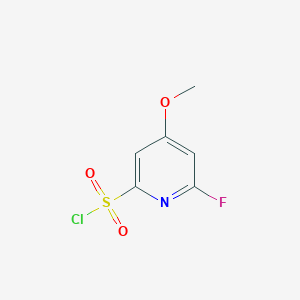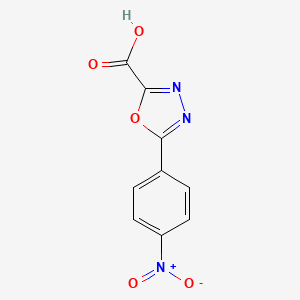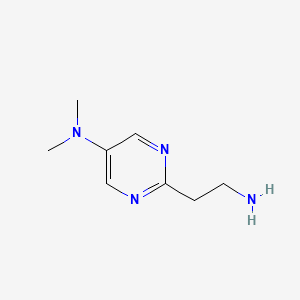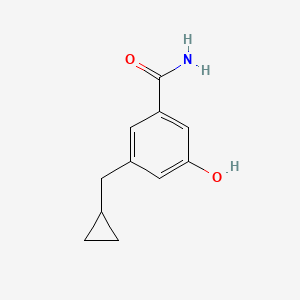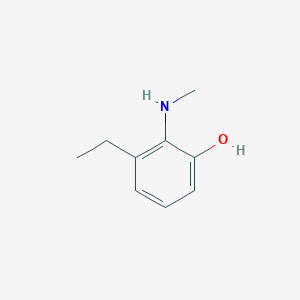
3-Ethyl-2-(methylamino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-(methylamino)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an ethyl group and a methylamino group attached to the phenol ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-(methylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with 3-ethylphenol, the introduction of a methylamino group can be facilitated by reacting with methylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a nitro precursor, followed by the introduction of the methylamino group. This process ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 3-Ethyl-2-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
科学研究应用
3-Ethyl-2-(methylamino)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Ethyl-2-(methylamino)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylamino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
相似化合物的比较
2-(Methylamino)methylphenol: Similar structure but lacks the ethyl group.
4-(Methylamino)phenol: Similar structure but with the methylamino group in a different position.
N-Methyltyramine: Contains a similar phenol structure with a different substitution pattern.
Uniqueness: 3-Ethyl-2-(methylamino)phenol is unique due to the presence of both an ethyl group and a methylamino group on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
3-ethyl-2-(methylamino)phenol |
InChI |
InChI=1S/C9H13NO/c1-3-7-5-4-6-8(11)9(7)10-2/h4-6,10-11H,3H2,1-2H3 |
InChI 键 |
RHFQRLVXCZQRLQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


